1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, an amino group, a sulfanyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Group:
Attachment of the Methylphenyl Group: This step involves the coupling of the amino group with a methylphenyl derivative, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-dimethylaminopyridine (DMAP).
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the propanol backbone.
Final Assembly: The final step involves the combination of the intermediate products to form the desired compound, often under mild reaction conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A coupling agent used in peptide synthesis and other organic reactions.
N,N-Dimethylaminopyridine (DMAP): A catalyst used in acylation and other substitution reactions.
Uniqueness
1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
891715-04-1 |
---|---|
Molecular Formula |
C12H19NOS |
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(N-ethyl-3-methylanilino)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-3-13(8-12(14)9-15)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3 |
InChI Key |
BLPWJUSLHZGBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CS)O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.